![molecular formula C16H12FNO3 B3956324 1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one, also known as FUB-APINACA, is a synthetic cannabinoid that has recently gained attention in the scientific community due to its potential for use in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that makes it a promising candidate for further study.
Mechanism of Action
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This activation of the CB1 receptor leads to a range of physiological and behavioral effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to have effects on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, reward, and motivation.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one has several advantages for use in laboratory experiments, including its potent and selective binding to the CB1 receptor, which allows for the study of the endocannabinoid system and its role in physiological and behavioral processes. However, the use of synthetic cannabinoids in laboratory experiments also has limitations, including the potential for toxicity and the lack of knowledge about the long-term effects of these compounds on human health.
Future Directions
There are several potential future directions for research on 1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one and other synthetic cannabinoids, including the development of new compounds with improved therapeutic potential and the study of the long-term effects of synthetic cannabinoid use on human health. Other areas of research could include the examination of the effects of synthetic cannabinoids on different physiological systems and the investigation of the potential use of these compounds in the treatment of medical conditions such as pain, anxiety, and inflammation.
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one is a synthetic cannabinoid that has potential for use in scientific research on the endocannabinoid system and its role in physiological and behavioral processes. While there are advantages to the use of synthetic cannabinoids in laboratory experiments, there are also limitations and potential risks that must be considered. Further research is needed to fully understand the effects of these compounds and their potential for therapeutic applications.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one has been used in a variety of scientific studies, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and physiology. This compound has also been used in studies on the potential therapeutic applications of synthetic cannabinoids, such as the treatment of pain, anxiety, and other medical conditions.
properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-fluoroanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-2-1-3-13(9-12)18-7-6-14(19)11-4-5-15-16(8-11)21-10-20-15/h1-9,18H,10H2/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGKNMBDPIMBJ-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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